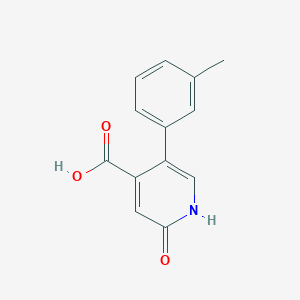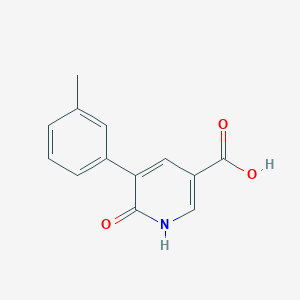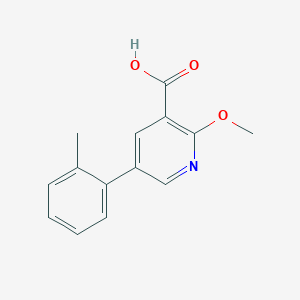
2-Chloro-5-(4'-methylphenyl)nicotinic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-5-(4'-methylphenyl)nicotinic acid (2C5MPNA) is a synthetic compound derived from nicotinic acid and 4-methylphenol. It is an important intermediate in the synthesis of various drugs and other compounds. It has been used in scientific research for its unique properties, such as its ability to inhibit the binding of certain molecules to their receptors. 2C5MPNA has also been studied for its biochemical and physiological effects, as well as its potential applications in laboratory experiments.
科学的研究の応用
2-Chloro-5-(4'-methylphenyl)nicotinic acid has been used in a variety of scientific research applications. It has been used to study the binding of molecules to their receptors, as well as the biochemical and physiological effects of certain compounds. It has also been used as a tool for studying the structure and function of enzymes, as well as for studying the structure and function of proteins. In addition, this compound has been used to study the structure and function of cell membranes, as well as the transport of molecules across them.
作用機序
2-Chloro-5-(4'-methylphenyl)nicotinic acid binds to certain molecules, such as proteins and enzymes, and inhibits their binding to their receptors. This can lead to a decrease in the activity of the molecule, as well as a decrease in the activity of the receptor. The binding of this compound to the receptor can also lead to an increase in the activity of other molecules, such as enzymes and proteins.
Biochemical and Physiological Effects
This compound has been studied for its biochemical and physiological effects. It has been found to inhibit the binding of certain molecules to their receptors, leading to a decrease in the activity of the molecule and the receptor. In addition, it has been found to inhibit the activity of certain enzymes, leading to a decrease in the activity of certain biochemical pathways. Furthermore, it has been found to inhibit the transport of molecules across cell membranes, leading to a decrease in the uptake of certain molecules.
実験室実験の利点と制限
2-Chloro-5-(4'-methylphenyl)nicotinic acid has several advantages for laboratory experiments. It is a relatively inexpensive compound and is easy to obtain. In addition, it is a relatively stable compound, making it suitable for long-term experiments. However, this compound is not very soluble in water, making it difficult to use in experiments that require high concentrations of the compound.
将来の方向性
The potential applications of 2-Chloro-5-(4'-methylphenyl)nicotinic acid are numerous. It could be used in the development of new drugs and other compounds, as well as in the study of the structure and function of proteins and enzymes. It could also be used to study the biochemical and physiological effects of certain compounds, as well as to study the transport of molecules across cell membranes. Additionally, this compound could be used to study the binding of molecules to their receptors, as well as to study the structure and function of cell membranes. Finally, this compound could be used to study the effects of environmental pollutants on the human body.
合成法
2-Chloro-5-(4'-methylphenyl)nicotinic acid can be synthesized from 4-methylphenol and nicotinic acid. The reaction is carried out in an acidic medium, such as sulfuric acid, and is followed by a series of steps involving the addition of a base, the reaction of the base with the acid, and the removal of the acid. The final product is a white crystalline solid that is soluble in water.
特性
IUPAC Name |
2-chloro-5-(4-methylphenyl)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO2/c1-8-2-4-9(5-3-8)10-6-11(13(16)17)12(14)15-7-10/h2-7H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAPFPARIOVKRGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=C(N=C2)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50686934 |
Source


|
| Record name | 2-Chloro-5-(4-methylphenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50686934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261905-10-5 |
Source


|
| Record name | 2-Chloro-5-(4-methylphenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50686934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














